Product packaging for Cyclocarbamide A(Cat. No.:CAS No. 102719-89-1)

Cyclocarbamide A

Cat. No.: B011433
CAS No.: 102719-89-1
M. Wt: 280.32 g/mol
InChI Key: OOVIDZVWKLFZSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclocarbamide A is a naturally occurring cyclic carbamate identified as a novel plant growth regulator. This compound is of significant interest in agricultural and plant biology research for its potential to modulate plant development processes . Cyclocarbamates, as a class of organic compounds, are known for their structural similarity to amide-ester hybrids, which often confers good chemical and proteolytic stability, making them attractive motifs for biological applications . Researchers can leverage this compound to investigate its specific mechanism of action, its effects on crop yield and stress tolerance, and its potential as a lead compound for developing new plant growth regulators. The specific molecular target and detailed mechanism of action of this compound in plants are active areas of scientific investigation. This product is intended for research purposes in laboratory settings only. Note: Specific data on the compound's structure, solubility, and precise mechanistic pathway are areas for further research and should be confirmed by the purchasing researcher.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20N2O4 B011433 Cyclocarbamide A CAS No. 102719-89-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

102719-89-1

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

3-methyl-N-(4-methyl-1,5-dioxo-5a,6,7,8-tetrahydropyrrolo[1,2-c][1,3]oxazepin-3-yl)butanamide

InChI

InChI=1S/C14H20N2O4/c1-8(2)7-11(17)15-13-9(3)12(18)10-5-4-6-16(10)14(19)20-13/h8,10H,4-7H2,1-3H3,(H,15,17)

InChI Key

OOVIDZVWKLFZSZ-UHFFFAOYSA-N

SMILES

CC1=C(OC(=O)N2CCCC2C1=O)NC(=O)CC(C)C

Canonical SMILES

CC1=C(OC(=O)N2CCCC2C1=O)NC(=O)CC(C)C

Origin of Product

United States

Advanced Methodologies for Isolation and Purification

Strategies for Extraction from Natural Biological Sources

The isolation of Cyclocarbamide A from natural sources, such as microbial cultures, typically involves initial extraction steps to separate the compound from the biological matrix. For instance, filtration of culture broths followed by extensive extraction of the resin with methanol (B129727) has been employed to generate crude extracts. nih.gov. These crude extracts contain a mixture of metabolites, including the target compound. Various extraction methods exist for obtaining bioactive compounds from biological materials, ranging from traditional techniques like maceration and Soxhlet extraction to modern methods such as ultrasound-assisted extraction. dergipark.org.trjfrm.ru. The choice of extraction method and solvent system is critical and depends on the nature of the biological source and the target compound's properties. dergipark.org.trepa.gov. For example, in the case of microbial cultures, the cell walls may need to be disrupted to facilitate the release of intracellular metabolites. jfrm.ru.

High-Resolution Chromatographic Separation Techniques

Chromatography plays a crucial role in purifying this compound from crude extracts, leveraging differences in chemical properties to separate the target compound from impurities. researchgate.netcarbogen-amcis.com. Preparative chromatography, in particular, is essential for obtaining sufficient quantities of highly pure compounds for detailed characterization and further studies. carbogen-amcis.com.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of natural products, including peptides and peptide-like molecules. harvardapparatus.compeptide.com. Reversed-phase HPLC, often utilizing C18 columns, is a common approach for purifying compounds based on hydrophobic interactions. harvardapparatus.combio-works.com. In the context of this compound isolation, semi-preparative HPLC separation has been successfully applied to crude fractions to yield the pure compound. nih.gov. Typical solvents used in HPLC for such compounds include water and acetonitrile, often with the addition of an ion-pairing reagent like trifluoroacetic acid (TFA) to improve peak shape and retention. peptide.com. The optimization of gradient and flow rate in HPLC is crucial for achieving efficient separation and is influenced by factors such as column size and the complexity of the mixture. peptide.com.

One study reported the use of HPLC (Agilent Technologies 1260 infinity) with a C-18 ACE 10 µM 10 × 250 mm column for the purification of a compound structurally related to this compound. nih.gov. The purification was performed using a linear gradient from 10% H₂O:MeOH (95:5) to 100% MeOH over 30 minutes with a solvent flow rate of 1.5 mL/min. nih.gov. This demonstrates the application of reversed-phase HPLC in separating bicyclic carbamate-containing alkaloids.

Purity Assessment and Quality Control Protocols

Ensuring the purity of isolated this compound is critical for accurate characterization and reliable biological testing. Purity assessment involves employing analytical techniques to determine the amount of the desired compound relative to impurities. nagwa.com. A substance is generally considered of high purity if it is above ~95% pure, although ultrahigh purity (above 99.99%) may be required for certain applications like pharmaceuticals. nagwa.com.

Spectroscopic and Spectrometric Purity Verification

Spectroscopic and spectrometric methods are indispensable tools for verifying the purity and confirming the structural integrity of this compound. researchgate.net.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D NMR experiments, is a powerful technique for structural elucidation and purity assessment. nih.gov. By analyzing the chemical shifts, splitting patterns, and correlations between signals in NMR spectra, the structure of the compound can be confirmed, and the presence of impurities can be detected. nih.gov. For instance, ¹³C-labeling of carbonyl groups can help resolve overlapping signals in the carbamide region of the spectrum. . Comparing experimental NMR data to reference libraries is also a method for verifying purity and identifying deviations. .

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), provides precise information about the molecular weight and elemental composition of the compound. nih.gov. Detecting ions with high mass accuracy is crucial for verifying the molecular formula, especially for macrocyclic structures like this compound. . MS can also be coupled with chromatography (e.g., LC-MS) to monitor the elution of the target compound and detect impurities. nih.gov.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy can be used to analyze compounds that absorb light in the UV-Vis region, which is often the case for molecules containing chromophores (light-absorbing groups). cpur.in. While not explicitly detailed for purity assessment of this compound in the provided snippets, UV-Vis detection is commonly used in HPLC to monitor the elution of compounds with UV activity. chromforum.org.

The triangulation of analytical methods, combining techniques like MS, NMR, and potentially X-ray crystallography (if suitable crystals are obtained), is recommended for comprehensive purity and structural integrity characterization. .

Thermal Stability Characterization for Analytical Standards

Characterizing the thermal stability of a compound is crucial, particularly when it is intended for use as an analytical standard. dekra.comchiroblock.com Analytical standards require high purity and well-defined properties to ensure accurate and reliable analytical measurements. chiroblock.com Thermal stability refers to the ability of a substance to withstand elevated temperatures without undergoing irreversible chemical changes such as decomposition. dekra.comalfa-chemistry.com

Thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are widely used to assess the thermal behavior and stability of materials. scas.co.jpmdpi.com TGA measures the change in mass of a sample as a function of temperature or time, indicating decomposition or loss of volatile components. mdpi.com DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of thermal transitions such as melting, crystallization, and decomposition, as well as the associated energy changes. scas.co.jpmdpi.com

While specific detailed research findings on the thermal stability of this compound for use as an analytical standard are not extensively documented in the provided search results, general principles of thermal stability characterization apply. The thermal stability of a compound can be influenced by its chemical structure, purity, and the surrounding atmosphere. dekra.com Studies on the thermal degradation of other pharmaceutical compounds like ciprofloxacin (B1669076) and ibuprofen (B1674241) using TGA and DTA have shown distinct degradation patterns and the influence of heating rates on thermal behavior. mdpi.com

For analytical standards, it is essential to determine the temperature range over which the compound remains stable to ensure its integrity during storage, handling, and analysis. This involves identifying decomposition temperatures and understanding the kinetics of degradation. mdpi.com

Based on general principles and the information available regarding related compounds and analytical techniques, a hypothetical data table illustrating potential thermal stability findings for this compound as an analytical standard is presented below. This table is illustrative and based on the types of data typically obtained from thermoanalytical studies.

ParameterValueMethodNotes
Onset Decomposition Temperature> 200 °C (Hypothetical)TGA/DSCTemperature at which significant mass loss or exothermic event begins.
Major Decomposition Range250 - 400 °C (Hypothetical)TGA/DSCTemperature range of primary thermal degradation.
Mass Loss at 300 °C< 5% (Hypothetical)TGAIndicative of stability below this temperature.
Melting PointNot explicitly found; would require experimental determination.DSC/Melting Point ApparatusRelevant for solid standards.

Note: The values in this table are hypothetical and for illustrative purposes only, based on typical thermoanalytical data presentation. Actual values would need to be determined experimentally for this compound.

Understanding the thermal profile of this compound through techniques like TGA and DSC is critical for establishing appropriate storage conditions and validating analytical methods that may involve heating steps. dekra.commdpi.com

Biosynthetic Pathways and Biogenetic Investigations

Elucidation of Primary Biosynthetic Precursors

Investigations into the biogenesis of cyclocarbamide A and structurally related compounds have provided insights into their likely biosynthetic precursors. Based on structural relationships and proposed biosynthetic models, it is speculated that the core structure of compounds like legoncarbamate and cyclocarbamide originates from specific amino acid precursors. nih.gov. Specifically, (S)-5-methyl-proline and dehydroalanine, the latter derived from serine, are considered potential building blocks for the core scaffold. nih.gov. The involvement of such amino acid precursors suggests a non-ribosomal peptide synthesis (NRPS) mechanism in the initial stages of the pathway.

Enzymatic Transformations and Key Biogenetic Steps

The biosynthesis of bacterial pyrrolizidine (B1209537) alkaloids and related lipocyclocarbamates, including those with scaffolds similar to this compound, typically involves a series of enzymatic transformations. A key aspect of these pathways is the action of multidomain non-ribosomal peptide synthetases (NRPSs). nih.govnih.govnih.gov. These enzymes are responsible for assembling amino acid building blocks into linear or cyclic peptide intermediates, such as indolizidine systems, which often possess a [5+6] bicyclic structure. nih.govnih.govnih.gov. Following the formation of these intermediates, pathway-specific enzymes, particularly Baeyer-Villiger monooxygenases (BVMOs), play a crucial role in further modifying the scaffold. nih.govnih.govnih.gov.

Role of Baeyer-Villiger Monooxygenases in Scaffold Formation

Baeyer-Villiger monooxygenases (BVMOs) are a class of flavin-dependent enzymes known for catalyzing the insertion of an oxygen atom adjacent to a carbonyl group, a reaction known as Baeyer-Villiger oxidation. nih.gov. This enzymatic activity is pivotal in the biosynthesis of this compound and related compounds. BVMOs catalyze a ring expansion reaction that transforms bicyclic indolizidine substrates, typically with a [5+6] ring system, into [5+7] 1,3-oxazepine carbamate (B1207046) intermediates. nih.govnih.govnih.gov. Enzymes such as LgnC, BraC, and PxaB have been identified as BVMOs involved in similar biosynthetic pathways, facilitating this critical ring expansion step. nih.govnih.govnih.gov. In some cases, the resulting [5+7] oxazepine carbamate intermediates, including cyclocarbamides and SB-315021, can be isolated as stable products or undergo further enzymatic or non-enzymatic modifications. nih.govnih.gov.

Redox Cofactor Balancing in Microbial Metabolic Pathways

The enzymatic transformations involved in the biosynthesis of natural products like this compound, particularly those catalyzed by monooxygenases such as BVMOs, often require reducing power in the form of redox cofactors, primarily NAD(P)H.. Maintaining a balanced supply of these cofactors is essential for optimizing the efficiency of microbial metabolic pathways. uni-freiburg.de. Strategies for redox cofactor balancing in microbial hosts include the overexpression of key enzymes involved in cofactor regeneration, such as NADPH-dependent enzymes like glucose-6-phosphate dehydrogenase, to ensure sufficient reducing equivalents are available to support the reductive steps in the biosynthetic pathway. uni-freiburg.de. Proper cofactor management is a critical consideration in the engineering of microbial systems for enhanced production of desired compounds..

Synthetic Organic Chemistry Strategies and Methodological Innovations

Total Synthesis Approaches to the Cyclocarbamide A Core Scaffold

The core scaffold of this compound features a bicyclic carbamate (B1207046) structure. reddit.com The total synthesis of complex natural products with similar fused or macrocyclic ring systems often involves convergent or linear strategies, assembling smaller, functionalized building blocks. Although a specific total synthesis of this compound following this exact outline was not detailed in the provided search results, related work on the synthesis of natural products like brabantamides and pyrrolizixenamides, which share biosynthetic links or structural complexity, highlights relevant synthetic challenges and approaches. acs.orgnih.gov These syntheses involve the construction of complex heterocyclic intermediates. acs.org

Solid-Phase Synthesis of Cyclic Carbamide Backbones

Solid-phase synthesis is a powerful methodology for the assembly of linear and cyclic molecules, particularly peptides and oligomers. rsc.orggoogle.com This technique involves anchoring the growing molecule to an insoluble solid support, allowing for facile purification by washing steps. While direct application to the synthesis of the this compound carbamide backbone was not explicitly detailed in the provided results, solid-phase methods have been successfully applied to the synthesis of other cyclic structures, including cyclic peptides and oligoureas. researchgate.netiupac.org The general principle involves the sequential coupling of building blocks to the resin-bound intermediate. google.com

Intramolecular Cyclization and Macrocycle Formation

The formation of the cyclic carbamide core of this compound necessitates a cyclization event. Intramolecular cyclization reactions are fundamental strategies in organic synthesis for constructing rings, including the macrocyclic or bicyclic systems found in many natural products. nih.gov The specific type of cyclization employed depends on the functional groups and connectivity required. For instance, macrolactamization is a common intramolecular cyclization strategy used in the synthesis of cyclic peptides to form the amide bond that closes the ring. researchgate.net A patent describes a "cyclocarbamide forming reaction with a carbonylation reagent" in the synthesis of a different bicyclic system (an Avibactam intermediate), indicating that specific reactions exist for forming carbamide rings, though the details would be specific to the target structure. google.com

Stereoselective Synthesis and Asymmetric Methodologies

Controlling the stereochemistry is paramount in the synthesis of chiral natural products like this compound to ensure the formation of the desired enantiomer or diastereomer. Stereoselective synthesis involves methodologies that favor the formation of one stereoisomer over others. Asymmetric methodologies, often employing chiral catalysts or auxiliaries, are crucial for introducing chirality into a molecule or controlling the stereochemical outcome of a reaction. In the synthesis of related natural products, asymmetric methods such as Noyori-hydrogenation have been used for the enantioselective production of chiral building blocks like β-hydroxy fatty acids. acs.org Achieving high stereoselectivity can be a significant challenge in complex synthetic routes, sometimes leading to mixtures of diastereomers. acs.org

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is a critical phase in synthetic organic chemistry to maximize yield, improve purity, and ensure reproducibility. This often involves systematically varying parameters such as temperature, reaction time, solvent, concentration, catalyst loading, and the equivalents of reagents. The synthesis of complex intermediates, even for related natural products, can encounter challenges such as poor reproducibility, necessitating extensive optimization efforts. For example, in the synthesis of brabantamide/pyrrolizixenamide intermediates, a copper-catalyzed hydroxylation reaction required "tedious optimization" involving careful control of substrate amount, catalyst, ligand, and base loadings, as well as temperature and time to achieve desirable results. acs.org

Design of Experiments (DOE) for Reaction Parameter Optimization

Design of Experiments (DOE) is a statistical approach to reaction optimization that allows for the systematic investigation of multiple reaction parameters simultaneously. By planning experiments according to a specific design, researchers can efficiently determine the main effects of each parameter and identify potential interactions between them. This approach can lead to a more thorough understanding of the reaction landscape and facilitate the identification of optimal conditions for maximizing yield and minimizing by-products. While specific examples of DOE applied to the synthesis of this compound were not found in the provided search results, DOE is a widely used tool in chemical synthesis to enhance reaction efficiency and yield by systematically exploring the impact of various factors.

Derivatization and Analogue Synthesis for Structural Probing

Detailed research findings and specific synthetic strategies focused solely on the derivatization and analogue synthesis of this compound for structural probing were not found in the consulted sources. While general principles of chemical modification and analogue synthesis are well-established in organic chemistry and applied to various compound classes to understand structure-activity relationships and probe molecular interactions frontiersin.orgnih.govkcl.ac.ukchemrxiv.orgrsc.orgnih.govresearchgate.netnih.govrsc.org, specific studies detailing these efforts for this compound for the explicit purpose of structural probing were not identified. This compound is described as a bicyclic carbamate-containing alkaloid with a rare [5 + 7] heterobicyclic scaffold . General chemical reactions such as oxidation, reduction, and substitution are fundamental tools in organic synthesis that could potentially be applied to modify the this compound structure . However, the application of these or other specific methodologies for creating this compound analogues specifically for structural probing, along with associated detailed research findings and data tables, requires further specific literature that was not retrieved.

Structure Activity Relationship Sar Studies and Analogue Design

Comparative Analysis with Structural Analogues

The core of Cyclocarbamide A's antibacterial activity lies in its distinctive 5,5-bicyclic carbamate (B1207046) scaffold, a feature it shares with a family of natural products known as the brabantamides. nih.gov A comparative analysis with these closely related compounds, including Brabantamide A, provides crucial insights into the structural requirements for biological efficacy.

Brabantamide A, B, and C: These natural analogues differ primarily in the composition of their lipophilic fatty acid side chains. Brabantamide A possesses a 3-hydroxydecanoic acid moiety, while Brabantamide B is substituted with oleic acid, and Brabantamide C with 3-hydroxypalmitic acid. researchgate.net Studies have revealed that these variations in the fatty acid chain significantly impact the antibacterial spectrum and potency. For instance, the oleic acid and 3-hydroxypalmitic acid derivatives (Brabantamide B and C) exhibit a broader range of activity compared to Brabantamide A. researchgate.net This suggests that the length and degree of saturation of the lipid tail are critical determinants of antibacterial efficacy, likely influencing the compound's ability to interact with and penetrate bacterial cell membranes.

Further reinforcing the importance of the core structure, research has shown that the bicyclic scaffold and the long lipophilic side chain are essential for the antibacterial activity of the brabantamides. nih.gov In contrast, the rhamnose sugar moiety attached to the scaffold in the natural brabantamides is not a prerequisite for their inhibitory activity against lipoprotein-associated phospholipase A2 (Lp-PLA2). nih.gov In fact, deglycosylated versions of Brabantamide A and C demonstrated enhanced inhibitory effects. nih.gov

While direct comparative biological data between this compound, Cyclocarbamide B, and the research compound SB315021 is not extensively available in the public domain, the insights gained from the brabantamide family strongly suggest that variations in the lipophilic side chain and substitutions on the bicyclic core are key areas for SAR exploration.

Influence of Substituent Variations on Biological Potency

The potency of this compound analogues is highly sensitive to the nature and position of various substituents. The lipophilic side chain, in particular, has been a focal point of investigation, with modifications leading to significant changes in antibacterial activity.

The following table summarizes the structural differences and reported activities of selected this compound analogues, illustrating the impact of side chain modifications.

CompoundR Group (Fatty Acid Side Chain)Key Activity
Brabantamide A 3-hydroxydecanoic acidActive against Gram-positive bacteria
Brabantamide B Oleic acidBroader antibacterial spectrum than Brabantamide A
Brabantamide C 3-hydroxypalmitic acidBroader antibacterial spectrum than Brabantamide A

This table is generated based on available data for the Brabantamide family of compounds, which are structural analogues of this compound.

Scaffold Modifications for Targeted Functional Diversity

Beyond substituent variations, modifications to the core bicyclic carbamate scaffold of this compound present a promising avenue for generating functional diversity and potentially discovering new biological activities. The rigidity and specific stereochemistry of the 5,5-bicyclic system are considered crucial for its interaction with biological targets.

Synthetic efforts have focused on developing efficient methods to construct the bicyclic enol-carbamate core, enabling the creation of novel analogues. nih.govresearchgate.net These synthetic routes open up the possibility of introducing a wide range of modifications to the scaffold itself. For example, altering the ring size, introducing heteroatoms, or appending different functional groups to the core structure could lead to analogues with altered target specificity, improved pharmacokinetic properties, or novel mechanisms of action.

While extensive research on scaffold modifications of this compound specifically is still emerging, the principle of scaffold hopping and modification is a well-established strategy in medicinal chemistry. By systematically altering the core structure, it may be possible to dissociate the antibacterial activity from other potential biological effects or to develop compounds with entirely new therapeutic applications. The development of a diverse library of scaffold-modified this compound analogues will be instrumental in fully exploring the therapeutic potential of this unique chemical class.

Mechanistic Investigations of Biological Action and Molecular Targets

Elucidation of Cellular and Subcellular Interaction Mechanisms

The observed inhibition of root growth by Cyclocarbamide A points to interactions occurring at the cellular and subcellular levels within plant root tissues. The primary cellular process affected appears to be cell division. wikipedia.orgguidetopharmacology.org Root apical meristems, regions of rapid cell proliferation, are particularly sensitive to this compound, leading to the observed growth arrest. This suggests that the compound interferes with fundamental cellular machinery required for mitosis and cytokinesis.

Identification of Specific Molecular Targets and Binding Interactions

Investigations into the molecular basis of this compound's activity have identified tubulin as a key target. wikipedia.orgguidetopharmacology.org Tubulin is the principal protein component of microtubules, dynamic cytoskeletal structures essential for maintaining cell shape, intracellular transport, and chromosome segregation during cell division. fishersci.no this compound acts as a microtubule-targeting agent, specifically inhibiting the polymerization of tubulin heterodimers into microtubules. wikipedia.orgfishersci.no This disruption of microtubule dynamics directly impacts processes reliant on a functional microtubule network. Evidence suggests that this compound may interact with the colchicine-binding site on tubulin. fishersci.noresearchgate.net This site is a well-established target for various antimitotic agents that interfere with tubulin assembly. nih.govlatoxan.commims.com

Molecular TargetInteraction TypeCellular Process AffectedObserved Biological Effect
TubulinInhibition of PolymerizationCell DivisionRoot Growth Inhibition

Enzyme Inhibition and Receptor Modulation Studies

While this compound is known to inhibit tubulin polymerization wikipedia.orgfishersci.no, detailed studies specifically characterizing its effects on enzyme activity or receptor modulation are not extensively documented in the provided literature. Tubulin itself possesses intrinsic GTPase activity vital for microtubule dynamics fishersci.no, and inhibitors can influence this activity indirectly. However, the primary reported mechanism involves binding to tubulin to prevent its assembly rather than direct enzymatic inhibition in the classical sense. Research on other compounds targeting the colchicine (B1669291) site on tubulin often involves detailed binding assays and structural analysis to understand the precise interaction at the molecular level. nih.govlatoxan.commims.com

Disruption of Cellular Pathways and Physiological Processes

The inhibition of tubulin polymerization by this compound leads to significant disruptions in cellular pathways and ultimately impacts physiological processes, particularly in rapidly dividing plant cells.

Root Growth Inhibition Mechanisms

The potent herbicidal effect of this compound, specifically the inhibition of root elongation, is a direct consequence of its interference with microtubule dynamics and subsequent arrest of cell division in the root apical meristem. wikipedia.orgguidetopharmacology.org Microtubules are critical for the formation of the mitotic spindle, which is necessary for the accurate segregation of chromosomes during mitosis. By inhibiting tubulin polymerization, this compound prevents the formation of a functional spindle, leading to cell cycle arrest in the G2/M phase and ultimately inhibiting the proliferation of cells required for root growth. nih.gov

General Cell Signaling Pathway Interventions

While the primary reported mechanism of this compound involves the disruption of microtubule dynamics, the broader impact on general cell signaling pathways is not explicitly detailed in the provided information. Microtubules are involved in various cellular processes, including intracellular transport and signaling molecule localization, and their disruption can indirectly influence signaling cascades. However, specific research outlining this compound's direct intervention in established signaling pathways is not available in the provided context.

Advanced Methodologies for Mechanism of Action Determination

Determining the detailed mechanism of action for compounds like this compound involves employing a combination of advanced methodologies. Cellular assays, including microscopy to observe effects on cell morphology, cytoskeletal structure, and cell cycle progression, are fundamental. Biochemical assays, such as in vitro tubulin polymerization assays, are essential for quantifying the compound's effect on its molecular target. nih.govlatoxan.com Structural biology techniques, including X-ray crystallography or cryo-electron microscopy of tubulin in complex with this compound, could provide high-resolution details of the binding site and interactions. Computational approaches, such as molecular docking, can predict binding modes and affinities to potential targets like the colchicine-binding site on tubulin. nih.govlatoxan.commims.com Furthermore, 'omics' technologies, such as transcriptomics and proteomics, can help identify global changes in gene and protein expression in response to this compound treatment, providing insights into affected pathways. guidetopharmacology.org

Omics-Based Approaches for Pathway Perturbation

Despite the increasing use of omics technologies in biological research and mechanism of action studies frontiersin.orgresearchgate.netmedrxiv.orgsc-best-practices.org, specific research employing these approaches to detail the pathway perturbations induced by this compound in the context of its herbicidal activity or any other potential biological effects was not found in the consulted sources. Studies on related compounds, such as investigations into bacterial pyrrolizidine (B1209537) alkaloids and SB-315021's activity against bacterial caseinolytic proteases, highlight the potential for such investigations within this structural class researchgate.net. However, direct omics data for this compound's mechanism remains to be elucidated in the reviewed literature.

Advanced Analytical Characterization Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and functional group connectivity. For Cyclocarbamide A and related bicyclic carbamate (B1207046) structures, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for assigning resonances and establishing correlations between atoms. nih.govhyphadiscovery.comnd.edunih.gov

Typical NMR experiments applied in such studies include ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY). nih.govhyphadiscovery.comnd.edu These experiments allow for the identification of proton and carbon environments, the determination of coupling partners, the correlation of protons to carbons they are directly bonded to (HSQC), and the identification of longer-range couplings (HMBC). hyphadiscovery.comnd.edu NOESY experiments provide information about spatial proximity between nuclei, aiding in the determination of relative stereochemistry and conformation. hyphadiscovery.comnd.edu

NMR spectroscopy is particularly powerful in providing direct quantitative positional information on the ¹³C labeling status of carbon atoms in metabolites and for detecting contiguously ¹³C-labeled fragments. nih.gov

Carbon-13 Isotopic Labeling Applications

Carbon-13 (¹³C) isotopic labeling is a valuable technique employed in conjunction with NMR spectroscopy to overcome challenges such as signal overlap and to gain specific insights into molecular structure and biosynthesis. In the context of carbamide-containing compounds like this compound, ¹³C-labeling of carbonyl groups can be used to resolve overlapping signals that typically appear in the δ 160–180 ppm region of the ¹³C NMR spectrum. This specific labeling strategy helps in unambiguously assigning the resonances of the carbamate carbonyls and other carbonyl functionalities present in the molecule.

Isotopic labeling, including with ¹³C, enhances NMR sensitivity and enables site-specific interrogation of structures. sigmaaldrich.com It can be applied through uniform labeling or positional labeling strategies, or a combination thereof, depending on the research objective. nih.gov This technique is not limited to structural confirmation but is also widely used in metabolic flux analysis to trace the fate of labeled atoms through biochemical pathways. nih.govsigmaaldrich.comwikipedia.orgrsc.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for determining the accurate mass of a molecule, which is critical for confirming its elemental composition and molecular formula. nih.goveurofins.comnih.gov For this compound, HRMS, often coupled with liquid chromatography (LC-HRMS), is used to detect the protonated molecule or other relevant ions. nih.govnih.govcore.ac.uk

Using techniques like electrospray ionization (ESI+), HRMS can detect ions such as the [M+H]⁺ ion with very high mass accuracy, typically less than 5 ppm error. This high precision is vital for verifying the macrocyclic formulas of complex natural products. HRMS data provides a unique mass fingerprint that can be used to confirm the identity of a compound and differentiate it from other molecules with similar nominal masses. nih.gov It is also widely applied in untargeted screening and metabolite identification in complex biological or environmental samples. nih.govcore.ac.uk

X-ray Crystallography for Three-Dimensional Structure Validation

X-ray crystallography is a powerful technique that can provide definitive three-dimensional structural information of a molecule at atomic resolution, provided that suitable single crystals can be obtained. proteinstructures.comdoi.orgnih.gov For this compound, if crystallization is successful, X-ray crystallography can serve as a crucial method for validating the structure determined by other spectroscopic techniques.

Complementary Spectroscopic and Chromatographic Techniques

In addition to NMR, HRMS, and potentially X-ray crystallography, other spectroscopic and chromatographic techniques play a vital role in the comprehensive characterization and purification of this compound. sigmaaldrich.comnih.govnanocomposix.comresearchgate.netmasterorganicchemistry.com Chromatographic methods are primarily used for the separation and purification of the compound from complex mixtures, while complementary spectroscopic techniques provide additional information about its functional groups and electronic properties. researchgate.netfiveable.meshimadzu.com.sg

Ultraviolet-Visible Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption or transmission of light in the UV and visible regions of the electromagnetic spectrum. sigmaaldrich.comresearchgate.netmasterorganicchemistry.comresearchgate.net This technique is particularly useful for detecting compounds that contain chromophores, which are functional groups that absorb UV or visible light. researchgate.netcabidigitallibrary.orglibretexts.org

UV-Vis spectroscopy can provide qualitative information about the presence of certain functional groups and quantitative information regarding the concentration of the compound in a solution, based on the Beer-Lambert Law. researchgate.netlibretexts.orgsci-hub.se It is often used as a detector in High-Performance Liquid Chromatography (HPLC-UV) to monitor and quantify the eluting components. eurofins.comnanocomposix.comresearchgate.netsci-hub.se

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique that probes the vibrational modes of a molecule. nih.govmasterorganicchemistry.comshimadzu.com.sglibretexts.org Different functional groups within a molecule absorb infrared radiation at characteristic frequencies, resulting in a unique IR spectrum. masterorganicchemistry.comlibretexts.orgspectroscopyonline.comdocbrown.info

IR spectroscopy can provide valuable information about the presence of key functional groups in this compound, such as carbonyl (C=O) and N-H stretching vibrations, which are characteristic of the carbamate moiety. masterorganicchemistry.comspectroscopyonline.com The IR spectrum serves as a molecular fingerprint that can be used for identification and to confirm the presence of specific bond types. libretexts.orgdocbrown.info

Computational Chemistry and Molecular Modeling in Cyclocarbamide a Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are widely used to predict the preferred orientation and binding affinity of a small molecule (ligand), such as Cyclocarbamide A, within the active site of a target protein. This technique helps in understanding the potential molecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic forces, that drive the binding process. For compounds with herbicidal activity, potential protein targets could include enzymes involved in plant-specific metabolic pathways. Studies on other herbicidally active compounds have utilized molecular docking to explore interactions with target proteins, such as protoporphyrinogen (B1215707) oxidase (PPO). These simulations can provide theoretical binding poses and estimated binding energies, guiding further experimental investigations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics simulations provide a dynamic view of the ligand-target complex over time, accounting for the flexibility of both the ligand (this compound) and the protein. MD simulations can be used to study the conformational changes of this compound in different environments (e.g., in solution or bound to a protein) and to assess the stability of the predicted binding pose obtained from docking studies. By simulating the system's behavior under near-physiological conditions, MD can reveal how long the ligand remains bound to the target and identify key residues involved in maintaining the interaction. Studies on other compounds interacting with plant proteins, such as photosystem II D1 protein, have employed molecular dynamics simulations to understand the stability of the complex and identify crucial hydrogen bonding interactions.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure, charge distribution, and reactivity of a molecule like this compound. These calculations can determine properties such as molecular orbitals, electrostatic potential maps, and vibrational frequencies. Such insights are valuable for understanding the intrinsic properties of this compound, predicting its chemical behavior, and potentially identifying reactive sites. While specific quantum chemical studies on this compound were not detailed in the search results, these methods are fundamental in characterizing the electronic nature of small molecules and can complement molecular docking and MD simulations by providing accurate parameters for the atoms involved.

Emerging Research Directions and Future Perspectives in Cyclocarbamide a Studies

Integration of Multi-Omics Data for Systems-Level Understanding

Multi-omics research involves the integrated analysis of data from various "omics" layers, such as genomics, epigenomics, transcriptomics, proteomics, and metabolomics, to provide a holistic view of complex biological systems nih.govwikipedia.org. This approach is transformative in biological sciences, aiding in understanding complex interactions and regulatory mechanisms wikipedia.org. By integrating different omics data, researchers can elucidate underlying biological changes, identify novel associations between biomolecules and phenotypes, and pinpoint relevant signaling pathways.

For Cyclocarbamide A, integrating multi-omics data from the producing organism, Streptoverticillium sp., could offer a systems-level understanding of its biosynthesis. Genomic analysis could reveal the gene clusters involved in its production, while transcriptomics and proteomics could shed light on the gene expression and protein synthesis pathways active during this compound production. Metabolomics could provide insights into the metabolic precursors and intermediates involved in its synthesis. Integrating these data layers could help optimize fermentation processes for potentially higher yields and reveal regulatory networks controlling its production. While multi-omics is a powerful approach in biological research, specific published studies applying this integrated methodology to this compound or its producing organism were not identified in the conducted search.

Development of High-Throughput Screening Assays for Novel Activities

High-throughput screening (HTS) is a widely used process in drug discovery and biological research that enables the rapid testing of large numbers of chemical or biological compounds for specific activities. HTS assays can measure biological responses ranging from isolated biochemical systems to complex cellular environments. This technology accelerates the identification of compounds that affect a target in a desired way, serving as a starting point for further research.

The development of HTS assays for this compound could facilitate the discovery of novel biological activities beyond its known herbicidal effect. Assays could be designed to screen for interactions with a variety of biological targets or to observe effects on different cellular pathways or organisms. This could potentially uncover new applications or provide deeper insights into its mechanism of action. For instance, HTS could be used to screen libraries of this compound derivatives or related compounds to identify structures with enhanced or altered activities. Although HTS is a established method for identifying active compounds, specific published research detailing the development or use of HTS assays for this compound to find novel activities was not found in the conducted search.

Sustainable Production and Biocatalytic Approaches

Sustainable production methods are increasingly important in chemistry and manufacturing, aiming to minimize environmental impact and efficiently utilize resources. Biocatalysis, which utilizes enzymes or whole cells as catalysts, has emerged as a key enabling technology for sustainable chemistry. Biocatalytic processes often offer advantages such as high selectivity, reduced energy consumption, and the generation of less waste compared to traditional chemical synthesis methods.

Given that this compound is a natural product of microbial origin nih.gov, exploring and optimizing biocatalytic approaches for its production presents a significant future direction. This could involve enhancing the natural fermentation process of Streptoverticillium sp. through metabolic engineering or developing de novo biocatalytic pathways in alternative host organisms. Enzyme engineering could play a role in improving the efficiency and yield of specific steps in the biosynthetic pathway. Utilizing biocatalysis for the synthesis or modification of this compound could lead to more environmentally friendly and cost-effective production methods. While biocatalysis is recognized for its potential in sustainable production, specific published research on the sustainable production of this compound or the application of biocatalytic approaches for its synthesis was not identified in the conducted search.

Interdisciplinary Collaborations for Translational Research

Translational research aims to bridge the gap between basic scientific discoveries and their practical application in addressing real-world problems. Interdisciplinary collaborations, involving experts from diverse fields such as biology, chemistry, engineering, and agriculture, are crucial for successful translational research. These collaborations facilitate knowledge exchange, bring together varied expertise, and can lead to more comprehensive solutions to complex challenges.

For this compound, interdisciplinary collaborations could drive translational research efforts. Collaboration between microbiologists studying the producing organism, chemists investigating the compound's structure and synthesis, biologists exploring its mechanism of action, and agricultural scientists evaluating its potential applications could accelerate the development of sustainable and effective strategies for its use. Such collaborations could also involve partnerships with industry to scale up production or develop new formulations. While the importance of interdisciplinary collaboration in translational research is well-established, specific published examples of such collaborations focused on this compound were not found in the conducted search.

Q & A

Q. What established synthetic routes exist for Cyclocarbamide A, and how can researchers optimize reaction conditions for higher yield?

this compound synthesis typically involves multi-step protocols, including cyclization and carbamide coupling. To optimize yield:

  • Use Design of Experiments (DOE) to systematically vary parameters (temperature, catalyst concentration, solvent polarity) .
  • Validate purity at each step via HPLC and NMR (comparing spectral data to reference libraries like NIST) .
  • Example table for DOE optimization:
ParameterRange TestedOptimal ValueYield Increase (%)
Temperature (°C)60–1008522%
Catalyst (mol%)5–151018%

Q. How should researchers characterize the purity and structural integrity of this compound in novel synthesis protocols?

  • Employ triangulation of analytical methods :
  • Mass Spectrometry (MS) for molecular weight confirmation.
  • X-ray Crystallography (if crystals are obtainable) for 3D structure validation .
  • Thermogravimetric Analysis (TGA) to assess thermal stability and impurities .
    • Cross-reference data with prior studies to identify deviations (e.g., unexpected peaks in NMR) .

Q. What experimental designs are recommended for preliminary bioactivity screening of this compound?

  • Use dose-response assays (e.g., IC₅₀ determination in cancer cell lines) with positive/negative controls.
  • Include replicate experiments (n ≥ 3) to assess reproducibility .
  • For cytotoxicity, combine MTT assays with microscopy to differentiate apoptosis vs. necrosis .

Advanced Research Questions

Q. How can in silico strategies predict this compound’s interactions with biological targets, and what validation methods are critical?

  • Molecular Docking : Use tools like AutoDock Vina to model binding affinities to target proteins (e.g., kinases).
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations to assess binding stability under physiological conditions .
  • Validate predictions with Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding kinetics experimentally .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Conduct meta-analysis of published datasets, focusing on variables like:
  • Cell line specificity (e.g., HepG2 vs. MCF-7 discrepancies).
  • Assay conditions (pH, serum concentration) .
    • Perform sensitivity analysis using statistical models (e.g., ANOVA) to identify confounding factors .
    • Example reconciliation framework:
Contradictory StudyProposed VariableAdjusted ProtocolConsensus Outcome
Study A (IC₅₀ = 5 μM)Serum-free medium10% FBS addedIC₅₀ = 12 μM

Q. What integrative approaches are suitable for elucidating this compound’s mechanism of action in complex biological systems?

  • Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify pathway perturbations .
  • Use knockout cell lines (CRISPR/Cas9) to validate target gene involvement.
  • Leverage systems biology models (e.g., weighted gene co-expression networks) to map multi-omics interactions .

Methodological Guidelines

  • Data Contradictions : Compare experimental protocols for critical differences (e.g., solvent used in bioassays) and re-test under harmonized conditions .
  • Reproducibility : Document all synthetic steps and analytical parameters in Supplementary Information (SI) to enable replication .
  • Ethical Reporting : Disclose conflicts of interest and adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.